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Abstract
BAY 1251152, also known as enitociclib or VIP152, is a potent and highly selective second-

generation inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its development marked a

significant advancement in the pursuit of therapies targeting transcriptional addiction in cancer.

This guide provides a comprehensive overview of the discovery, synthesis, mechanism of

action, and preclinical evaluation of BAY 1251152, tailored for professionals in the field of drug

discovery and development.

Discovery and Rationale
The discovery of BAY 1251152 stemmed from a lead optimization program initiated by Bayer,

building upon their first-generation oral CDK9 inhibitor, atuveciclib (BAY 1143572).[1][2] While

atuveciclib demonstrated selectivity for CDK9, the program sought to identify a novel inhibitor

with an improved therapeutic index, suitable for intravenous administration.[2][3] The primary

goal was to achieve a more profound but transient inhibition of CDK9, a strategy aimed at

maximizing anti-tumor efficacy while minimizing off-target effects and toxicity.[3] This effort led

to the identification of BAY 1251152, a compound with significantly increased potency and

selectivity for CDK9.[4][5]
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Mechanism of Action: Targeting Transcriptional
Elongation
BAY 1251152 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9, a key

component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] The P-

TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role

in the regulation of gene transcription.[6]

Specifically, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP

II) at the serine 2 position, as well as negative elongation factors such as DSIF and NELF.[6]

This series of phosphorylation events releases RNAP II from a paused state at the promoter-

proximal region of genes, allowing for productive transcriptional elongation and the synthesis of

messenger RNA (mRNA).[6]

In many cancers, particularly hematological malignancies, tumor cells become "addicted" to the

continuous high-level expression of short-lived oncoproteins like MYC and the anti-apoptotic

protein MCL-1 for their survival and proliferation.[2] By inhibiting CDK9, BAY 1251152

effectively blocks the transcription of these critical survival genes, leading to their rapid

depletion, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]
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Figure 1: Mechanism of action of BAY 1251152 in inhibiting CDK9-mediated transcriptional
elongation.

Synthesis Pathway
The synthesis of BAY 1251152 is a multi-step process. While a detailed, publicly disclosed end-

to-end synthesis is not available in a single source, a plausible synthetic route can be

constructed based on available information and general principles of organic chemistry for the

synthesis of complex aminopyridine derivatives. The synthesis can be conceptually divided into

the preparation of two key intermediates, followed by their coupling and final modification.

3.1. Synthesis of Intermediate 1: 5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-amine

The synthesis of this diaryl-substituted aminopyridine likely involves a Suzuki coupling reaction

as a key step to form the carbon-carbon bond between the pyridine and phenyl rings.

2-amino-4-bromo-5-fluoropyridine

Suzuki Coupling
(Pd catalyst, base)

 (4-fluoro-2-methoxyphenyl)boronic acid

5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-amine

Click to download full resolution via product page

Figure 2: Proposed synthesis of the diaryl aminopyridine intermediate.

3.2. Synthesis of Intermediate 2: 4-((methylsulfonimidoyl)methyl)pyridin-2-amine

This intermediate contains the crucial sulfonimidoyl group. Its synthesis likely starts from a

commercially available hydroxymethyl- or halomethyl-substituted aminopyridine.
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(2-aminopyridin-4-yl)methanol
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Figure 3: Proposed synthesis of the sulfonimidoyl-containing pyridine intermediate.

3.3. Final Assembly of BAY 1251152

The final step involves a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-

coupling reaction to connect the two pyridine-based intermediates.
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Figure 4: Proposed final assembly and chiral separation to yield BAY 1251152.

Quantitative Biological Data
The biological activity of BAY 1251152 has been extensively characterized through various in

vitro and in vivo studies. Key quantitative data are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity
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Kinase Target IC50 (nM)
Selectivity vs.
CDK9

Reference

CDK9 3 - [5]

CDK2 360 >100-fold [5]

CDK1 >10,000 >3333-fold

CDK4 >10,000 >3333-fold

CDK6 >10,000 >3333-fold

CDK7 >15,000 >5000-fold [6]

Table 2: In Vitro Cellular Potency

Cell Line Cancer Type IC50 (nM) Reference

MOLM-13
Acute Myeloid

Leukemia
29 [5]

HeLa Cervical Cancer 19.06

SiHa Cervical Cancer 16.57

OVCAR-3 Ovarian Cancer 74.64

NCI-H929 Multiple Myeloma ~36-78

MM1.S Multiple Myeloma ~36-78

OPM-2 Multiple Myeloma ~36-78

U266B1 Multiple Myeloma ~36-78

Table 3: Preclinical Pharmacokinetic Parameters in Rats (Intravenous Administration)
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Parameter Value Unit Reference

Blood Clearance

(CLb)
1.1 L·h⁻¹·kg⁻¹ [6]

Volume of Distribution

(Vss)
0.74 L/kg [6]

Half-life (t1/2) 1.0 h [6]

Experimental Protocols
5.1. In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified

CDK9/Cyclin T1.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is

employed. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-

labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by

CDK9, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET

signal. An inhibitor prevents this phosphorylation, leading to a loss of signal.

Methodology:

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM

EGTA, 0.01% Brij-35). Prepare serial dilutions of BAY 1251152 in DMSO, followed by

dilution in the assay buffer.

Kinase Reaction: In a low-volume 384-well plate, add the inhibitor dilution, a mixture of

CDK9/Cyclin T1 and the fluorescein-labeled substrate, and initiate the reaction by adding

an ATP solution.

Detection: After incubation, add the terbium-labeled antibody and measure the TR-FRET

signal at the appropriate wavelengths (e.g., 520 nm for the acceptor and 490 nm for the

donor).
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Analysis: Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration

and fit the data to a four-parameter dose-response curve to determine the IC50 value.

5.2. Cell Viability Assay (Generic MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to

form insoluble purple formazan crystals. The amount of formazan produced is proportional to

the number of viable cells.

Methodology:

Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of BAY 1251152 and a

vehicle control (DMSO) for a specified period (e.g., 72-96 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan

crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer)

to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a wavelength of

approximately 570 nm using a microplate reader.

Analysis: Normalize the absorbance values to the vehicle control and plot the percentage

of viable cells against the inhibitor concentration to determine the IC50 value.

5.3. Western Blotting for Phosphorylated RNA Polymerase II (Generic Protocol)

This technique is used to detect the phosphorylation status of RNAP II, a direct target of CDK9.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a

membrane, and probed with antibodies specific for the phosphorylated form of RNAP II (e.g.,

anti-phospho-Ser2).
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Methodology:

Cell Lysis: Treat cells with BAY 1251152 for a specified time, then lyse the cells in a buffer

containing protease and phosphatase inhibitors to preserve the phosphorylation state of

proteins.

Protein Quantification: Determine the protein concentration of the lysates using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide

gel and transfer them to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer

(e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane

with a primary antibody specific for phosphorylated RNAP II (Ser2), followed by incubation

with an HRP-conjugated secondary antibody.

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein

bands using an imaging system.

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or

total RNAP II) to determine the relative change in phosphorylation.

Conclusion
BAY 1251152 (enitociclib) represents a significant achievement in the development of selective

CDK9 inhibitors. Its discovery was guided by a rational drug design approach aimed at

improving upon a first-generation compound, resulting in a potent, selective, and intravenously

administrable agent. The well-defined mechanism of action, targeting the transcriptional

machinery on which many cancers depend, provides a strong rationale for its clinical

development. The preclinical data demonstrate its potent anti-proliferative activity in various

cancer models. This in-depth guide provides a foundational understanding of BAY 1251152 for

researchers and drug development professionals, highlighting the key aspects of its discovery,

synthesis, and biological characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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